molecular formula C15H24 B1671450 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene CAS No. 37839-63-7

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene

Cat. No. B1671450
CAS RN: 37839-63-7
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-ACWLMNNXSA-N
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Description

Germacrene D is a natural essential oil with antioxidant activity and cytotoxicity on tumour cells.

Scientific Research Applications

Oxidative Rearrangements

Research has shown that tricyclic vinylcyclobutanes, which are structurally related to 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, undergo oxidative cycloreversion. This process leads to the formation of various radical cations and hydrocarbons, demonstrating the compound's potential in studying oxidative rearrangements in chemical reactions (Grota, Mattay, Piech, & Bally, 2006).

Electron-Transfer Properties

In a study involving superphane complexes, which are related to cyclic compounds like 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, the electron-transfer properties were investigated. This research provides insights into the electronic interactions and oxidation properties of complex molecular structures, which could be relevant for similar compounds (Stoll, Lovelace, Geiger, Schimanke, Hyla-Kryspin, & Gleiter, 1999).

Synthesis and Reactions of Cyclic Hydrocarbon Rings

The synthesis and reactions of skipped cyclic ene- and dienediynes, closely related to 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, have been studied. This includes the formation of different cyclic hydrocarbon rings and their reactions, highlighting the chemical versatility and potential applications in organic synthesis (Gleiter, Merger, & Nuber, 1992).

Polymerization Studies

Cyclopolymerization of nonconjugated dienes, which can be structurally related to 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, has been explored toproduce polymers with complex stereochemistry. This research sheds light on the potential of similar compounds in creating stereochemically complex polymers, which could have applications in materials science and engineering (Edson & Coates, 2009).

Isomerization Studies

The isomerization of similar compounds, like cis,cis-1,6-cyclodecadiene, has been studied in the presence of rhodium complexes. This research helps in understanding the isomerization mechanisms of cyclic dienes, which could be applicable to 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, potentially leading to new synthetic routes and applications in organic chemistry (Schmitt & Jonassen, 1973).

Radical Cation Studies

The study of radical cations, similar to those derived from 1,5-hexadiene, provides insights into the behavior of radical cations formed from cyclic dienes like 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene. Understanding these radical cations is crucial for applications in photochemistry and radical chemistry (Wolkoff & Holmes, 1982).

properties

IUPAC Name

(1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8-,14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBLDCXCZKKJE-BZXLUOIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC(=C)/C=C\C(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-, [s-(E,E)]-

CAS RN

37839-63-7
Record name 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Reactant of Route 2
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Reactant of Route 3
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Reactant of Route 4
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Reactant of Route 5
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Reactant of Route 6
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene

Citations

For This Compound
52
Citations
L Xiao-bao, C Guang-ying… - … Product Research & …, 2012 - search.ebscohost.com
The essential oil obtained by water-steam distillation extraction of the leaves of Polyalthia laui was analyzed by gas chromatography-mass spectrometry (GC-MS). Forty compounds …
Number of citations: 0 search.ebscohost.com
B Jose, L Joji - Int J Ayurveda Pharma Res, 2014 - core.ac.uk
Wrightia tinctoria R. Br.(Apocyanaceae) is considered to be therapeutically very effective jaundice plant in Indian indigenous system of medicine. The juice of the tender leaves is used …
Number of citations: 4 core.ac.uk
XM Liu, HC Li - Journal of Beijing Forestry University, 2014 - cabdirect.org
Variation in the content and composition of Sabina przewalskii essential oils was studied using water distillation followed by GC-MS. Samples of S. przewalskii's leaves were harvested …
Number of citations: 1 www.cabdirect.org
XM Liu, HC Li - Scientia Silvae Sinicae, 2013 - cabdirect.org
With the steam distillation method, the volatile oils in leaves of Sabina przewalskii in Qilian county and Huzhu county were extracted and then their chemical constituents were analyzed …
Number of citations: 4 www.cabdirect.org
S Li, L Chen, Y Xu, L Wang, L Wang - Scientia horticulturae, 2012 - Elsevier
Volatile organic components in petals of thirty tree peony cultivars were analyzed using a headspace solid-phase microextraction technique (HS-SPME) coupled with GC–MS. 146 …
Number of citations: 63 www.sciencedirect.com
K TENG, H ZHANG, M XU, J ZHU - Chinese Journal of …, 2011 - ingentaconnect.com
Objective: To analyze volatile oil from the pine needles of Pinus densiflora Sieb.et Zucc.and Pinus sylvestris L.var. sylvtriforms Cheng et CDChu by GC-MS. Methods: The volatile oil was …
Number of citations: 1 www.ingentaconnect.com
E Pakniyat, M Mousavi - Journal of the Chinese Chemical …, 2014 - Wiley Online Library
Essential oil of aerial parts of Ziziphora tenuior growing in Shahrbabak in central Iran are isolated by hydrodistillation. Due to complexity of essential oils, there are fundamental …
Number of citations: 10 onlinelibrary.wiley.com
AA Hamid, MF Zubair, FO Olajide, SO Ibrahim… - Nigerian Journal of …, 2018 - ajol.info
Antioxidant and anti-inflammatory activity of the extracts of Funtunmiaafricana (Benth.) stapfleaves were investigated in this study. The leaf part of Funtunmiaafricanawere dried, weighed…
Number of citations: 1 www.ajol.info
MR An, YS Keum, SK Lee - Korean Journal of Food Science and …, 2015 - koreascience.kr
We investigated the physicochemical properties and volatile flavor compounds in Taiwan Apple Mango (TAM) and Philippines Carabao Mango (PCM). The volatile flavor compounds …
Number of citations: 9 koreascience.kr
JS Tang, CY Jiang, Y Liu, XY Zhang, H Shao… - Allelopath …, 2019 - researchgate.net
To evaluate whether Xanthium sibiricum releases volatile organic compounds (VOCs) to facilitate its dominance via allelopathy, we investigated the chemical composition and the …
Number of citations: 9 www.researchgate.net

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